

# 6-Isopropylquinoline: A Comprehensive Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 6-Isopropylquinoline

Cat. No.: B087316

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This in-depth technical guide provides a detailed overview of the chemical and physical properties, synthesis, purification, and potential biological context of **6-Isopropylquinoline**. The information is tailored for researchers, scientists, and drug development professionals, with a focus on structured data, detailed experimental methodologies, and visual representations of key processes.

## Core Chemical and Physical Properties

**6-Isopropylquinoline** is an aromatic heterocyclic compound characterized by a quinoline scaffold substituted with an isopropyl group at the 6-position. It is a colorless to pale yellow liquid with a distinct earthy and woody odor.[1][2] Its primary applications are as a fragrance ingredient and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.[3]

## Physicochemical Data

The key physical and chemical properties of **6-Isopropylquinoline** are summarized in the table below for easy reference and comparison.

Property	Value	Reference(s)
Molecular Formula	C <sub>12</sub> H <sub>13</sub> N	[4][5]
Molecular Weight	171.24 g/mol	[4][5]
CAS Number	135-79-5	[4]
Appearance	Colorless to pale yellow liquid	[1][2]
Density	1.022 - 1.028 g/cm <sup>3</sup> at 20°C	
Boiling Point	100°C at 0.50 mmHg; 142-144°C at 12 mmHg	[6]
Melting Point	Not available	
Flash Point	91.11°C (196.00°F) TCC	[6]
Refractive Index	1.588 - 1.592 at 20°C	
Solubility	Insoluble in water; Soluble in alcohol	[6][7]
Vapor Pressure	0.01 mmHg	[4]
LogP (Octanol/Water Partition Coefficient)	3.3	[4]

## Spectroscopic Data

Spectroscopic data is crucial for the structural elucidation and purity assessment of **6-Isopropylquinoline**. While raw spectra are best consulted directly from spectral databases, the following provides an overview of available data:

- <sup>1</sup>H NMR and <sup>13</sup>C NMR:** Detailed proton and carbon nuclear magnetic resonance spectra are available and provide characteristic signals for the isopropyl group and the quinoline ring system.[8]
- Mass Spectrometry (MS):** The mass spectrum of **6-Isopropylquinoline** shows a molecular ion peak corresponding to its molecular weight, along with a characteristic fragmentation pattern.[4]

- Infrared (IR) Spectroscopy: The IR spectrum displays characteristic absorption bands for the aromatic C-H and C=C bonds of the quinoline ring, as well as bands corresponding to the C-H bonds of the isopropyl group.

## Synthesis and Purification Protocols

The synthesis of **6-Isopropylquinoline** is most commonly achieved through the Friedel-Crafts alkylation of quinoline. The following protocol is a representative experimental procedure.

### Experimental Protocol: Synthesis of 6-Isopropylquinoline via Friedel-Crafts Alkylation

Materials:

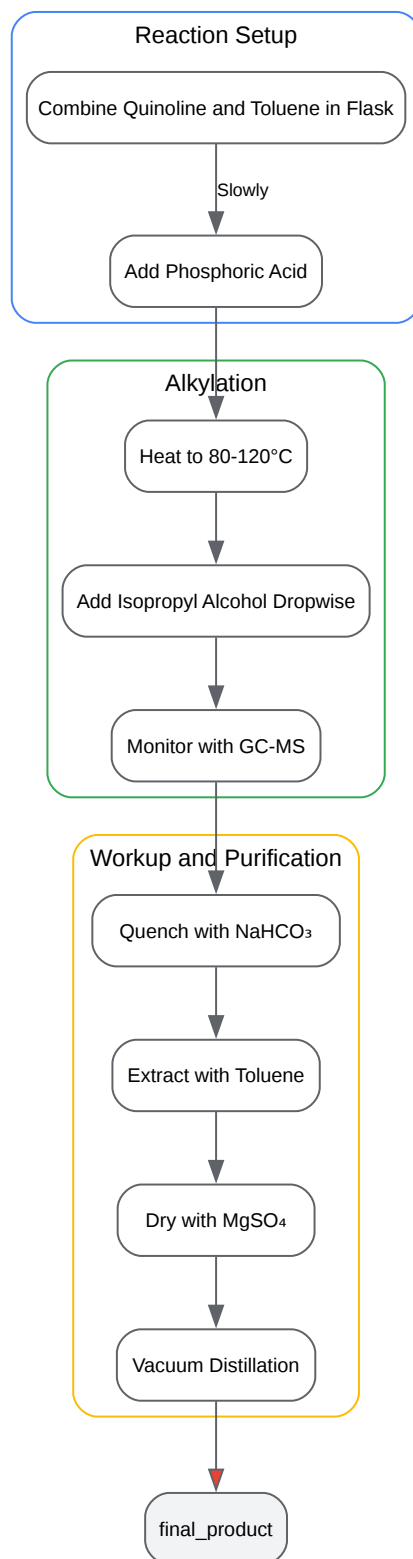
- Quinoline
- Isopropyl alcohol
- Phosphoric acid (85%)
- Toluene
- Saturated sodium bicarbonate solution
- Anhydrous magnesium sulfate
- Standard laboratory glassware (three-necked round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer)

Procedure:

- Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, add quinoline and toluene.
- Catalyst Addition: Slowly add phosphoric acid to the stirred solution.
- Alkylation: Heat the mixture to a reaction temperature of 80-120°C. Add isopropyl alcohol dropwise from the dropping funnel over 1-2 hours.

- **Reaction Monitoring:** Monitor the progress of the reaction using Gas Chromatography-Mass Spectrometry (GC-MS) to determine the conversion of quinoline.
- **Workup:** Once the reaction has reached the desired conversion, cool the mixture to room temperature. Quench the reaction by slowly adding a saturated sodium bicarbonate solution to neutralize the acid.
- **Extraction:** Transfer the mixture to a separatory funnel and extract the organic layer. Wash the organic layer with brine, and then dry it over anhydrous magnesium sulfate.
- **Purification:** Filter off the drying agent and remove the toluene under reduced pressure. The crude product can be purified by fractional distillation under vacuum.

## Synthesis of 6-Isopropylquinoline

[Click to download full resolution via product page](#)Caption: Workflow for the synthesis of **6-Isopropylquinoline**.

## Experimental Protocol: Purification of 6-Isopropylquinoline

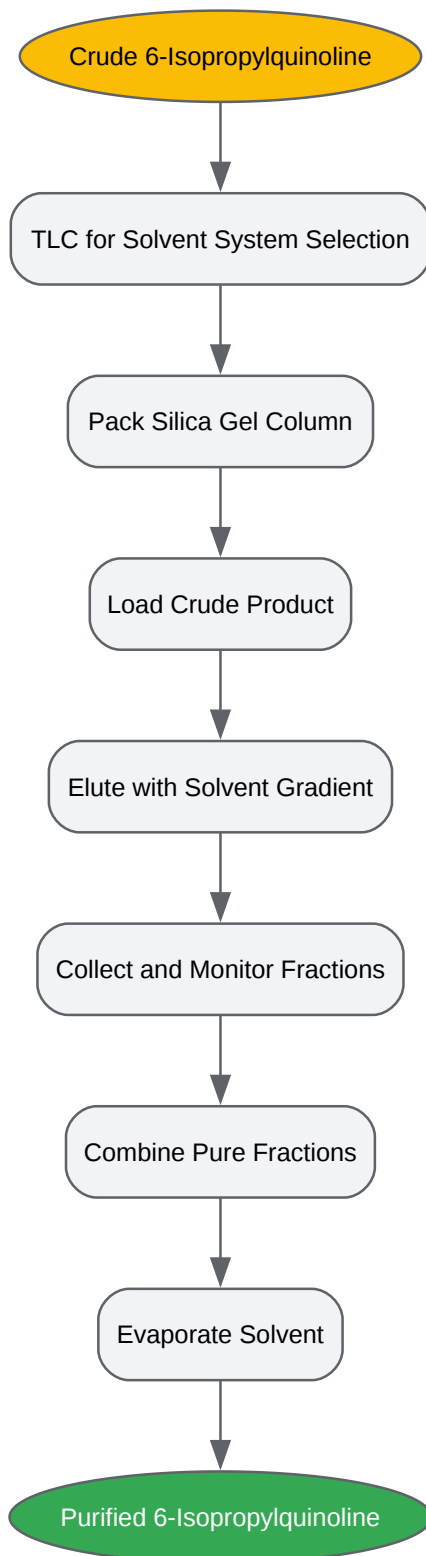
Materials:

- Crude **6-Isopropylquinoline**
- Appropriate solvents for column chromatography (e.g., hexane, ethyl acetate)
- Silica gel
- Standard chromatography equipment

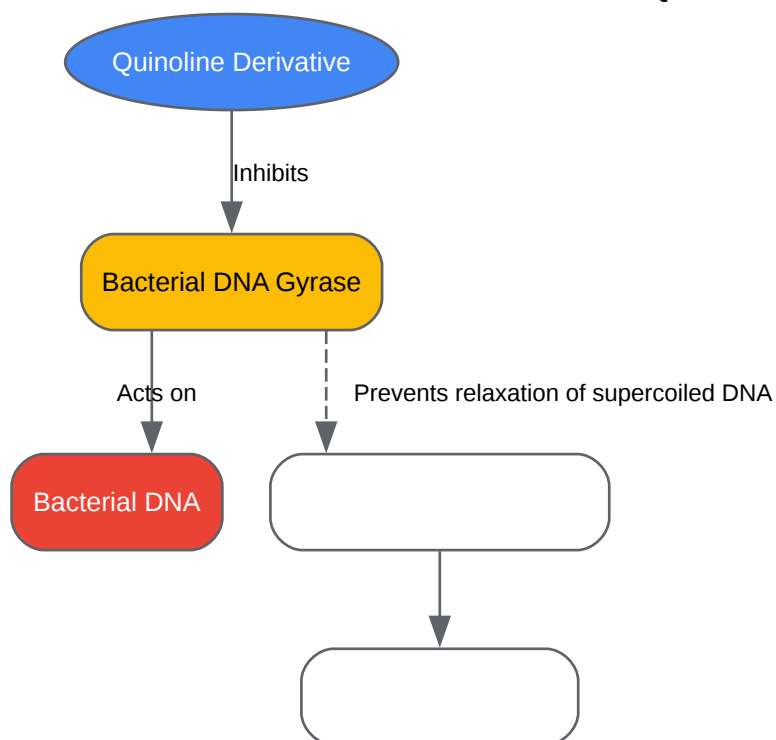
Procedure:

- **Solvent System Selection:** Determine an appropriate solvent system for column chromatography using thin-layer chromatography (TLC) to achieve good separation of **6-Isopropylquinoline** from impurities.
- **Column Packing:** Prepare a chromatography column with silica gel slurried in the initial, less polar solvent of the determined system.
- **Sample Loading:** Dissolve the crude product in a minimal amount of the solvent and load it onto the column.
- **Elution:** Elute the column with the solvent system, gradually increasing the polarity if a gradient is required.
- **Fraction Collection:** Collect fractions and monitor them by TLC.
- **Isolation:** Combine the pure fractions containing **6-Isopropylquinoline** and remove the solvent under reduced pressure to yield the purified product.

## Purification of 6-Isopropylquinoline



## General Mechanism of Action for Antibacterial Quinolones



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